molecular formula C8H8BrNO3 B13974163 2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

Numéro de catalogue: B13974163
Poids moléculaire: 246.06 g/mol
Clé InChI: KZSZCKIVIREPLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde is a high-value pyridine derivative designed for advanced pharmaceutical research and organic synthesis. This multifunctional building block incorporates both a bromo and a protected hydroxyl group (as a methoxymethoxy ether) on the pyridine ring, alongside a reactive aldehyde, making it a versatile intermediate for constructing complex molecules. Its primary research value lies in the development of novel therapeutic agents, particularly in oncology. The pyridine scaffold is a privileged structure in medicinal chemistry, known to improve water solubility and bioavailability in drug candidates . Specifically, this compound serves as a key precursor in the synthesis of potent p21-activated kinase 4 (PAK4) inhibitors . PAK4 is an emergent and promising therapeutic target for cancer therapy, as its inhibition has been shown to suppress tumor cell proliferation and enhance immune infiltration in models of pancreatic cancer and other malignancies . The bromo and aldehyde functional groups allow for further structural elaboration via cross-coupling and condensation reactions, enabling researchers to explore structure-activity relationships and develop potent, selective kinase inhibitors. Beyond oncology, pyridine-based compounds are extensively investigated for their activity against multidrug-resistant (MDR) pathogens, positioning this aldehyde as a critical intermediate in the search for next-generation antibiotics . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Propriétés

Formule moléculaire

C8H8BrNO3

Poids moléculaire

246.06 g/mol

Nom IUPAC

2-bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde

InChI

InChI=1S/C8H8BrNO3/c1-12-5-13-7-6(4-11)2-3-10-8(7)9/h2-4H,5H2,1H3

Clé InChI

KZSZCKIVIREPLX-UHFFFAOYSA-N

SMILES canonique

COCOC1=C(C=CN=C1Br)C=O

Origine du produit

United States

Méthodes De Préparation

Synthesis of 2-Bromo-3-(methoxymethoxy)pyridine

The initial step toward the target compound involves the preparation of 2-bromo-3-(methoxymethoxy)pyridine , which is a key intermediate. According to patent CN105017136A, the synthesis proceeds through two main stages:

  • Step 1: Preparation of 2-Bromo-3-hydroxypyridine

    • An aqueous sodium hydroxide solution is cooled to between -10°C and 0°C using an ice-salt bath.
    • Liquid bromine is added dropwise into this cooled solution.
    • 3-Hydroxypyridine is dissolved in aqueous sodium hydroxide and then added dropwise into the bromine solution while maintaining the temperature at 10-15°C.
    • The mixture is stirred at room temperature for 2.5 to 3 hours.
    • The pH is adjusted to neutral (pH 7) using acid.
    • The crude product is recrystallized to obtain 2-bromo-3-hydroxypyridine.
  • Step 2: Conversion to 2-Bromo-3-Methoxypyridine

    • Sodium is added to methanol and heated under reflux.
    • 2-Bromo-3-hydroxypyridine is introduced as a dimethylformamide (DMF) solution into the refluxing mixture.
    • The reaction mixture is stirred for 10-15 minutes.
    • Most of the methanol is removed by vacuum distillation.
    • Methyl iodide is added, and the mixture is stirred overnight at room temperature.
    • DMF is removed under vacuum.
    • The residue is extracted with diethyl ether, washed twice with saturated aqueous sodium chloride solution, dried, and distilled to yield 2-bromo-3-methoxypyridine.

This method is characterized by mild reaction conditions, relatively short synthetic routes, and high yields, making it efficient for preparing the methoxy-substituted bromopyridine intermediate.

Introduction of the Methoxymethoxy Protecting Group at C-3

Although the patent above describes methoxy substitution, the protection of the hydroxyl group as a methoxymethyl (MOM) ether to form 3-(methoxymethoxy) substitution is a common protecting strategy in pyridine chemistry. This typically involves:

  • Reacting the hydroxyl group with chloromethyl methyl ether or methoxymethyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) or sodium hydride.
  • The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperature (0°C to room temperature).
  • The MOM protection prevents unwanted side reactions during subsequent functionalization steps.

While direct literature for this exact step on this compound is limited in the search results, this approach is standard in pyridine chemistry and can be inferred as the method for introducing the methoxymethoxy group on the 3-position hydroxyl[general organic synthesis knowledge].

Formylation to Introduce the Aldehyde Group at C-4

The introduction of the aldehyde group at the 4-position of the pyridine ring to form 2-bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde can be achieved via directed lithiation followed by formylation:

  • Treatment of 2-bromo-4-methoxypyridine with a strong, non-nucleophilic base such as lithium tetramethylpiperidide (LTMP) at low temperature induces lithiation at the 3-position or 4-position depending on substituents.
  • Subsequent quenching with an electrophile such as dimethylformamide (DMF) introduces the aldehyde group at the lithiated position.
  • This method was demonstrated by Arkat-USA research, where treatment of 2-bromo-4-methoxypyridine with LTMP followed by DMF yielded the corresponding aldehyde with good yields (~70% overall yield after reduction and further transformations).

This lithiation and formylation strategy is adaptable to the methoxymethoxy protected derivative, enabling selective introduction of the aldehyde group at the 4-position.

Summary Data Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Key Parameters Yield/Remarks Source
1 Bromination of 3-hydroxypyridine NaOH (aq), Br2, 0 to 15°C, stirring 2.5-3 h pH adjusted to 7, recrystallization High yield, mild conditions Patent CN105017136A
2 Methylation to 2-bromo-3-methoxypyridine Na/MeOH reflux, DMF solution of bromo-3-pyridone, methyl iodide, overnight stirring Vacuum distillation, extraction with Et2O Efficient, high purity product Patent CN105017136A
3 Protection of hydroxyl as methoxymethyl ether Chloromethyl methyl ether or MOM-Cl, base (DIPEA/NaH), DCM, 0°C to RT Standard MOM protection conditions Common protecting group in pyridine chemistry General synthetic methods
4 Directed lithiation and formylation at C-4 LTMP base, DMF electrophile, low temperature Yields ~70% for aldehyde formation Selective formylation, adaptable to MOM-protected derivatives Arkat-USA research

Research Discoveries and Observations

  • The bromination step benefits from controlled temperature and pH to avoid over-bromination or degradation of the pyridine ring.
  • The methylation step using sodium in methanol followed by methyl iodide alkylation is efficient for converting hydroxyl to methoxy groups.
  • The methoxymethyl protection is crucial to stabilize the hydroxyl function during subsequent lithiation and formylation steps.
  • Directed lithiation with LTMP is a powerful tool for regioselective functionalization of pyridines, enabling introduction of aldehyde groups with good selectivity and yield.
  • The combination of these steps allows for modular synthesis of complex pyridine derivatives with multiple functional groups.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-(methoxymethoxy)isonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in the presence of sulfuric acid (H2SO4).

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-bromo-3-(methoxymethoxy)isonicotinic acid.

    Reduction: 2-bromo-3-(methoxymethoxy)isonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Bromo-3-(methoxymethoxy)isonicotinaldehyde has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-bromo-3-(methoxymethoxy)isonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The methoxymethoxy group may enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Key Pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula CAS RN Key Applications
2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde Br (2), MOM (3), CHO (4) C₈H₈BrNO₃ - Suzuki coupling; imine synthesis
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN 3430-17-9 Ligand synthesis; agrochemicals
2-Bromo-3-(trifluoromethyl)isonicotinaldehyde Br (2), CF₃ (3), CHO (4) C₈H₅BrF₃NO 1227595-32-5 Fluorinated drug intermediates

Key Observations :

  • Substituent Effects :
    • The MOM group in the target compound improves steric protection and solubility compared to the methyl group in 2-bromo-3-methylpyridine, which is simpler but less reactive in coupling reactions .
    • The trifluoromethyl (CF₃) group in 2-bromo-3-(trifluoromethyl)isonicotinaldehyde introduces strong electron-withdrawing effects, enhancing electrophilicity at the aldehyde position for nucleophilic additions .

Table 2: Reactivity Comparison

Compound Key Reactions Catalysts/Conditions Products/Applications
This compound Suzuki cross-coupling Pd₂(dba)₃, tricyclohexylphosphine, K₃PO₄ Bipyridine aldehydes
MOM deprotection TFA/DCM Hydroxy-substituted intermediates
2-Bromo-3-methylpyridine Nucleophilic substitution CuI, amines Aminopyridines for ligand design
2-Bromo-3-(trifluoromethyl)isonicotinaldehyde Cyanide addition (Strecker synthesis) TMSCN, DCM/TFE α-Aminonitrile pharmaceuticals

Key Findings :

  • The target compound’s aldehyde group enables versatile transformations, such as imine formation with amines (e.g., 3-chloro-4-fluoroaniline) to generate intermediates for antitumor agents .
  • In contrast, 2-bromo-3-methylpyridine’s lack of an aldehyde limits its utility to simpler substitutions or couplings, often requiring additional steps to introduce functional groups .

Activité Biologique

2-Bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a methoxymethoxy group, and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing biologically active molecules.

The molecular formula of this compound is C₈H₈BrNO₃. Its structure can be described as follows:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Bromine Substitution : A bromine atom at the 2-position of the pyridine ring.
  • Methoxymethoxy Group : A methoxymethoxy substituent at the 3-position.
  • Aldehyde Group : An aldehyde group at the 4-position.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of various pyridine derivatives, including compounds structurally related to this compound. For instance, derivatives with aryl groups have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae . The inhibition zones observed in these studies suggest that structural modifications can enhance antibacterial properties.

CompoundInhibition Zone (mm)Target Bacteria
Standard Drug (Amoxiclav)24Staphylococcus aureus
This compoundTBDTBD
Derivative with Ar = Biphenyl22Staphylococcus aureus
Derivative with Ar = 4-FPh22Pseudomonas aeruginosa

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of new compounds. In studies involving various pyridine derivatives, some compounds were found to exhibit low cytotoxicity against human cell lines, indicating a favorable therapeutic index. For example, certain derivatives of related compounds showed no toxicity at concentrations up to 200 µM when tested on HeLa cells .

Mechanistic Insights

Understanding the biological mechanisms underlying the activity of this compound is crucial for its development as a therapeutic agent. Interaction studies have indicated that this compound may interact with key biomolecules such as proteins and nucleic acids, potentially influencing pathways involved in cell signaling and metabolism .

Case Studies

  • Antibacterial Activity : A study demonstrated that a series of pyridine derivatives exhibited varying degrees of antibacterial activity against multiple strains of bacteria. The compound's structure significantly influenced its efficacy .
  • Cytotoxicity Assessment : Another investigation into related compounds highlighted their low cytotoxicity across different cell lines, suggesting that modifications to the pyridine structure could enhance therapeutic applications while minimizing adverse effects .

Q & A

Q. 1.1. What are the critical steps in synthesizing 2-bromo-3-(methoxymethoxy)pyridine-4-carbaldehyde?

The synthesis involves two key reactions:

  • MOM Protection : Treatment of 2-bromo-3-hydroxypyridine with methoxymethyl chloride (MOMCl) and t-BuOK in THF to introduce the MOM protecting group .
  • Formylation : Reaction of the MOM-protected intermediate with ethyl formate and lithium diisopropylamide (LDA) in THF at −78°C to install the aldehyde group .
    Methodological Tip : Monitor reaction progress via TLC or 1H^{1}\text{H} NMR to confirm MOM group stability and aldehyde formation.

Q. 1.2. How should researchers characterize the aldehyde functionality in this compound?

  • NMR Spectroscopy : The aldehyde proton appears as a singlet near δ 10 ppm in 1H^{1}\text{H} NMR.
  • IR Spectroscopy : A strong C=O stretch around 1700–1720 cm1^{-1} confirms the aldehyde group .
  • Derivatization : React with hydroxylamine to form an oxime derivative (melting point analysis or LC-MS validation).

Advanced Questions: Reaction Optimization and Mechanistic Insights

Q. 2.1. How can researchers optimize the Suzuki cross-coupling of this compound with boronic acids?

Key parameters include:

  • Catalyst System : Use Pd2_2(dba)3_3 with tricyclohexylphosphine for enhanced stability and activity .
  • Base : Tripotassium phosphate in dioxane ensures efficient transmetallation.
  • Temperature : Reactions typically proceed at 80–100°C under inert atmosphere.
    Troubleshooting : Low yields may arise from boronic acid impurities (purify via recrystallization) or moisture (use anhydrous solvents).

Q. 2.2. What side reactions occur during MOM deprotection, and how can they be mitigated?

  • Common Side Reaction : Acidic cleavage of the MOM group (e.g., with TFA/DCM) may lead to aldehyde oxidation or pyridine ring protonation .
  • Mitigation Strategies :
    • Use milder acids (e.g., HCl in dioxane/water) at 0°C.
    • Monitor reaction progress via 13C^{13}\text{C} NMR to detect residual MOM groups.

Q. 2.3. How to resolve contradictory data in formylation reactions (e.g., unexpected byproducts)?

  • Byproduct Analysis : Aldol condensation of the aldehyde under basic conditions (e.g., LDA) can occur if temperature control fails.
  • Preventive Measures :
    • Strictly maintain −78°C during LDA addition.
    • Quench excess base with ammonium chloride immediately after formylation.

Experimental Design and Data Analysis

Q. 3.1. What analytical techniques are recommended for assessing MOM group stability during synthesis?

  • FTIR : Monitor the C-O-C stretch (∼1100 cm1^{-1}) of the MOM group.
  • 1H^{1}\text{H} NMR : Check for the characteristic MOM methylene protons (δ 4.5–5.0 ppm as a singlet) .

Q. 3.2. How to design a kinetic study for the Suzuki cross-coupling reaction?

  • Variable Testing : Vary catalyst loading (0.5–5 mol%), temperature (60–120°C), and base (K2_2CO3_3 vs. K3_3PO4_4).
  • Data Collection : Use GC-MS or HPLC to track reactant consumption and product formation at timed intervals.
  • Mechanistic Insight : Perform Hammett plots with substituted boronic acids to assess electronic effects .

Advanced Purification Challenges

Q. 4.1. What chromatographic methods are effective for purifying this compound?

  • Normal-Phase SiO2_2 Chromatography : Use hexane/ethyl acetate (3:1) to separate aldehyde derivatives.
  • Reverse-Phase HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation.

Q. 4.2. How to handle hygroscopicity issues during storage?

  • Storage Conditions : Store under argon at −20°C in amber vials with molecular sieves (3Å).
  • Quality Control : Periodically check water content via Karl Fischer titration.

Safety and Handling

Q. 5.1. What safety precautions are critical when handling LDA in the formylation step?

  • Protocol : Add LDA dropwise to THF at −78°C to prevent exothermic decomposition.
  • Quenching : Use isopropanol followed by aqueous NH4_4Cl to neutralize residual LDA .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.